molecular formula C17H15NO4 B1387508 4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 1172519-12-8

4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No. B1387508
M. Wt: 297.3 g/mol
InChI Key: NFYIPNPRNDJFIP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazine, which is a type of heterocyclic compound containing a benzene ring fused to an oxazine ring . Benzoxazines are known for their applications in the production of high-performance thermosetting resins .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzoxazine core with a 4-methylbenzyl group and a carboxylic acid group attached to the benzene ring . The exact structure would depend on the specific positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Benzoxazines are known to undergo a ring-opening polymerization reaction upon heating, which leads to the formation of polybenzoxazines . These polymers have high thermal stability, good chemical resistance, and excellent mechanical properties .

Scientific Research Applications

1. Crystal structures of 4-[(4-methyl­benz­yl)­oxy]benzohydrazide

  • Summary of the application : This research focuses on the molecular and crystal structures of a benzoylhydrazine bearing an ether group .
  • Methods of application : The research involves the synthesis of the compound and the determination of its crystal structure .
  • Results or outcomes : The supramolecular structures of the compounds are governed by N—H N and N—H O hydrogen-bonding interactions .

2. Crystal structure of ethyl 4-[(4-methylbenzyl)-oxy]benzoate

  • Summary of the application : This study investigates the crystal structure of ethyl 4-[(4-methylbenzyl)-oxy]benzoate .
  • Methods of application : The research involves the synthesis of the compound and the determination of its crystal structure .
  • Results or outcomes : The title compound crystallizes with three molecules in the asymmetric unit .

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11-2-4-12(5-3-11)9-18-14-8-13(17(20)21)6-7-15(14)22-10-16(18)19/h2-8H,9-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYIPNPRNDJFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)COC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 2
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4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 6
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

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